molecular formula C11H12O4 B033951 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one CAS No. 101135-75-5

3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one

Cat. No. B033951
CAS RN: 101135-75-5
M. Wt: 208.21 g/mol
InChI Key: GTTGSKWBPWEVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one, also known as Curcumin, is a natural polyphenol compound found in the rhizome of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and anticancer properties. Curcumin has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

Mechanism of Action

3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one exerts its therapeutic effects through various mechanisms, including the modulation of multiple signaling pathways, inhibition of inflammation, and regulation of gene expression. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has been shown to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase, which are involved in inflammation and carcinogenesis. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one also regulates the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has been shown to scavenge free radicals, reduce oxidative stress, and inhibit inflammation by modulating various signaling pathways, including the nuclear factor-kappa B pathway. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has also been shown to inhibit tumor growth, induce apoptosis, and enhance chemotherapy and radiotherapy efficacy by regulating the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has several advantages for lab experiments, including its low toxicity, high solubility, and easy availability. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one can be easily synthesized or extracted from turmeric, making it a cost-effective option for lab experiments. However, curcumin has several limitations for lab experiments, including its poor bioavailability, instability, and variability in quality due to the differences in extraction methods and sources.

Future Directions

For research on curcumin include the development of novel formulations to improve its bioavailability and stability, the identification of new targets and signaling pathways, and the evaluation of its efficacy in clinical trials. The use of curcumin in combination with other drugs or therapies is also an area of interest for future research.

Synthesis Methods

3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction from turmeric, which involves the isolation of curcuminoids from the rhizome of the turmeric plant using solvents such as ethanol or methanol. Chemical synthesis involves the condensation of acetylacetone and vanillin, followed by cyclization and demethylation. Microbial synthesis involves the use of microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Streptomyces spp. to produce curcumin.

Scientific Research Applications

3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, curcumin has been shown to inhibit tumor growth, induce apoptosis, and enhance chemotherapy and radiotherapy efficacy. In Alzheimer's disease, curcumin has been shown to reduce amyloid plaque formation and neuroinflammation. In cardiovascular diseases, curcumin has been shown to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation.

properties

CAS RN

101135-75-5

Product Name

3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one

InChI

InChI=1S/C11H12O4/c1-6(2)5-9(13)7-3-4-8(12)11(15)10(7)14/h3-5,12,14-15H,1-2H3

InChI Key

GTTGSKWBPWEVQF-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C1=C(C(=C(C=C1)O)O)O)C

Canonical SMILES

CC(=CC(=O)C1=C(C(=C(C=C1)O)O)O)C

synonyms

2-Buten-1-one,3-methyl-1-(2,3,4-trihydroxyphenyl)-(9CI)

Origin of Product

United States

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